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molecular formula C8H8O2 B1195015 5-Hydroxy-2-methylbenzaldehyde CAS No. 23942-00-9

5-Hydroxy-2-methylbenzaldehyde

Cat. No. B1195015
M. Wt: 136.15 g/mol
InChI Key: QONBQACIGSEEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211234B1

Procedure details

A stirred mixture of 5-methoxy-2-methylbenzaldehyde (24.9 g) and pyridine hydrochloride (100 g) is heated at 170° C. for 7 hours. Water (250 mL) is added cautiously to the reaction mixture at 140° C. and the very dark mixture is extracted twice with chloroform (250 mL), filtration through hyflo removes a small amount of insoluble black solid and aids separation. The organic phase is washed with 1 N hydrochloric acid (250 mL), with water (250 mL), with brine (250 mL), dried over magnesium sulphate and evaporated. The residue is washed with pentane to give 5-hydroxy-2-methylbenzaldehyde (10.66 g) as a cream solid, m.p. 116-118° C.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[CH:8]=[O:9].Cl.N1C=CC=CC=1>O>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:11])=[C:7]([CH:10]=1)[CH:8]=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
COC=1C=CC(=C(C=O)C1)C
Name
Quantity
100 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the very dark mixture is extracted twice with chloroform (250 mL), filtration through hyflo
CUSTOM
Type
CUSTOM
Details
removes
CUSTOM
Type
CUSTOM
Details
a small amount of insoluble black solid and aids separation
WASH
Type
WASH
Details
The organic phase is washed with 1 N hydrochloric acid (250 mL), with water (250 mL), with brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
The residue is washed with pentane

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.66 g
YIELD: CALCULATEDPERCENTYIELD 47.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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